molecular formula C11H14BrNOS B15377175 4-{[(4-Bromophenyl)sulfanyl]methyl}morpholine CAS No. 6631-74-9

4-{[(4-Bromophenyl)sulfanyl]methyl}morpholine

Cat. No.: B15377175
CAS No.: 6631-74-9
M. Wt: 288.21 g/mol
InChI Key: IYVUASLOYHZNBW-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)sulfanyl]methyl}morpholine is a sulfur-containing morpholine derivative featuring a 4-bromophenyl group linked via a sulfanylmethyl moiety to the morpholine ring. The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No.

6631-74-9

Molecular Formula

C11H14BrNOS

Molecular Weight

288.21 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]morpholine

InChI

InChI=1S/C11H14BrNOS/c12-10-1-3-11(4-2-10)15-9-13-5-7-14-8-6-13/h1-4H,5-9H2

InChI Key

IYVUASLOYHZNBW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CSC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-[(4-Methoxyphenyl)sulfonyl]morpholine
  • Structure : Differs by a sulfonyl (-SO₂-) linker and a methoxy (-OCH₃) substituent instead of bromine.
  • Synthesis : Prepared via Grignard reagents (4-methoxyphenylmagnesium bromide) and flash column chromatography .
  • Properties : Melting point = 109–110°C (CH₂Cl₂); characterized by NMR and HRMS .
4-(4-(Trifluoromethyl)phenyl)morpholine
  • Structure : Lacks sulfur but includes a trifluoromethyl (-CF₃) group on the phenyl ring.
  • Synthesis : Nickel-catalyzed amination of 4-bromobenzotriazole with morpholine .
  • Key Difference : The -CF₃ group enhances lipophilicity and metabolic stability, whereas the sulfanylmethyl group in the target compound may facilitate redox reactivity or metal coordination .

Variations in the Linker and Heterocyclic Systems

4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
  • Structure : Incorporates a pyrimidine ring and a 4-chlorophenyl group.
  • Properties : Molecular weight = 397.921 g/mol; higher complexity due to the pyrimidinyl scaffold .
4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride
  • Structure : Features a triazole-thione ring and a sulfanylethyl linker.
  • Synthesis : Part of a library of triazole derivatives with yields up to 82% .

Functional Group Modifications

4-{[(4-Bromophenyl)sulfanyl]methyl}aniline
  • Structure : Replaces morpholine with an aniline (-NH₂) group.
  • Safety Profile : Classified under GHS guidelines; highlights the importance of the amine group in toxicity and handling precautions .
  • Key Difference : The aniline group increases basicity and susceptibility to oxidation compared to the morpholine’s tertiary amine .
4-[(4-Bromo-3-chlorophenyl)methyl]morpholine hydrochloride
  • Structure : Substitutes the sulfanylmethyl group with a methylene (-CH₂-) linker and adds a chlorine atom.
  • Properties : CAS 952290-08-3; hydrochloride salt improves solubility .

Table 2: Molecular Properties and Bioactivity

Compound Name Molecular Formula Molecular Weight (g/mol) Potential Applications
4-{[(4-Bromophenyl)sulfanyl]methyl}morpholine C₁₁H₁₄BrNOS 288.21 Pharmaceutical intermediates
4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine C₂₁H₂₀ClN₃OS 397.92 Kinase inhibitors (inferred)
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine C₁₈H₃₃N₄OS 361.54 Antimicrobial formulations

Key Findings and Implications

  • Sulfur Linker Impact : The sulfanylmethyl group in the target compound offers unique redox and coordination properties compared to sulfonyl or methylene linkers in analogs .
  • Bromine vs. Other Halogens : The 4-bromophenyl group enhances electrophilicity relative to chloro or trifluoromethyl variants, influencing reactivity in cross-coupling reactions .

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